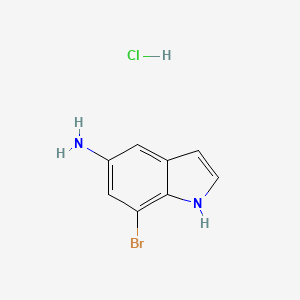
7-Bromo-1H-indol-5-amine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1H-indol-5-amine HCl is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a bromine atom at the 7th position and an amine group at the 5th position on the indole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H-indol-5-amine HCl typically involves the bromination of an indole precursor followed by amination. One common method involves the bromination of 1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The brominated product is then subjected to amination using ammonia or an amine source under controlled conditions to yield 7-Bromo-1H-indol-5-amine. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H-indol-5-amine HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidized Products: Indole-5,7-dione or other oxidized derivatives.
Reduced Products: 1H-indol-5-amine or other reduced forms.
Scientific Research Applications
7-Bromo-1H-indol-5-amine HCl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-indol-5-amine HCl involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the bromine atom and amine group allows it to form specific interactions with biological molecules, enhancing its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1H-indole-3-amine
- 5-Bromo-1H-indole-2-amine
- 7-Chloro-1H-indol-5-amine
Uniqueness
7-Bromo-1H-indol-5-amine HCl is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8BrClN2 |
|---|---|
Molecular Weight |
247.52 g/mol |
IUPAC Name |
7-bromo-1H-indol-5-amine;hydrochloride |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-7-4-6(10)3-5-1-2-11-8(5)7;/h1-4,11H,10H2;1H |
InChI Key |
SWNQNNJRCJCBQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















